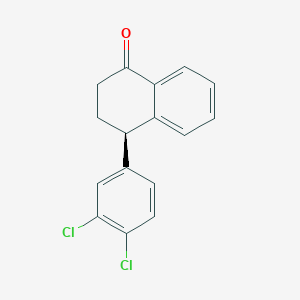

(R)-4-(3,4-Dichlorophenyl)-1-tetralone

Vue d'ensemble

Description

(R)-4-(3,4-Dichlorophenyl)-1-tetralone, also known as this compound, is a useful research compound. Its molecular formula is C16H12Cl2O and its molecular weight is 291.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Sertraline, also known as ®-4-(3,4-Dichlorophenyl)-1-tetralone or ®-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2h)-one, primarily targets the serotonin reuptake transporter . This transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

Sertraline selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane . This inhibition increases the amount of serotonin in the synaptic cleft, thereby enhancing serotonergic activity . This action helps to alleviate symptoms of depression and other psychiatric conditions .

Biochemical Pathways

Sertraline’s action on the serotonin reuptake transporter affects the serotonergic pathways in the brain . By increasing the availability of serotonin, it can influence various physiological and psychological processes, including mood regulation, sleep, and appetite .

Pharmacokinetics

Sertraline exhibits a linear pharmacokinetic profile with a half-life of about 26 hours . It is metabolized in the body to form a ketone and an alcohol, which are largely excreted renally as conjugates . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its therapeutic effectiveness .

Result of Action

The increased serotonergic activity resulting from sertraline’s action can lead to improved mood and reduced anxiety . It is indicated for the management of major depressive disorder (MDD), post-traumatic stress disorder (PTSD), obsessive-compulsive disorder (OCD), panic disorder (PD), premenstrual dysphoric disorder (PMDD), and social anxiety disorder (SAD) .

Action Environment

The action, efficacy, and stability of sertraline can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism, particularly if they interact with the same cytochrome P450 enzymes . Additionally, individual factors such as age, health status, and genetic variations in metabolism can also impact the drug’s effectiveness .

Analyse Biochimique

Biochemical Properties

Sertraline ketone, ®-, plays a significant role in biochemical reactions, particularly in the synthesis of sertraline. It interacts with various enzymes, including ketoreductases (KREDs), which catalyze the reduction of the ketone group to produce the corresponding alcohol. This interaction is highly enantioselective, favoring the formation of the (S)-enantiomer. Additionally, sertraline ketone, ®-, can be oxidized using sodium hypochlorite and 2-azaadamantane N-oxyl (AZADO) as an organocatalyst to yield the enantiopure (S)-ketone . These interactions highlight the compound’s importance in the chemoenzymatic synthesis of sertraline.

Molecular Mechanism

At the molecular level, sertraline ketone, ®-, exerts its effects primarily through its conversion to sertraline. The conversion involves the reduction of the ketone group by ketoreductases, followed by further chemical modifications. Sertraline, the active compound, binds to the serotonin transporter (SERT) and inhibits the reuptake of serotonin into presynaptic neurons. This inhibition increases serotonin availability in the synaptic cleft, enhancing serotonergic neurotransmission and contributing to its antidepressant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of sertraline ketone, ®-, are crucial for its effective use in synthesis. The compound’s stability under various conditions, including temperature and pH, determines its shelf life and usability. Studies have shown that sertraline ketone, ®-, can be efficiently converted to its corresponding alcohol and further oxidized to the enantiopure (S)-ketone within a few hours . Long-term effects on cellular function are primarily associated with its conversion to sertraline, which has been extensively studied for its therapeutic effects over weeks of treatment .

Dosage Effects in Animal Models

The effects of sertraline ketone, ®-, at different dosages in animal models are not well-documented. Studies on sertraline provide insights into potential dosage effects. Sertraline exhibits dose-dependent effects on serotonin reuptake inhibition, with higher doses leading to more pronounced increases in serotonin levels. Toxic or adverse effects at high doses include gastrointestinal disturbances and potential impacts on liver function . These effects may be relevant when considering the dosage of sertraline ketone, ®-, in preclinical studies.

Metabolic Pathways

Sertraline ketone, ®-, is involved in metabolic pathways leading to the synthesis of sertraline. The compound undergoes reduction by ketoreductases to form the corresponding alcohol, which is then oxidized to the enantiopure (S)-ketone. This ketone serves as a precursor for further chemical modifications to produce sertraline. The metabolic pathways involve various enzymes and cofactors, including sodium hypochlorite and AZADO, which facilitate the oxidation process .

Transport and Distribution

The transport and distribution of sertraline ketone, ®-, within cells and tissues are not extensively studied. Its conversion to sertraline suggests that it may follow similar transport mechanisms. Sertraline is known to be distributed widely in tissues, including the brain, where it exerts its therapeutic effects. The compound’s lipophilic nature facilitates its passage through cell membranes and its accumulation in lipid-rich tissues .

Subcellular Localization

The subcellular localization of sertraline ketone, ®-, is not well-documented. Its conversion to sertraline and subsequent effects on serotonin transporters suggest potential localization in synaptic vesicles and presynaptic terminals. Sertraline’s action on serotonin transporters indicates that it may be localized in regions where these transporters are abundant, such as the synaptic cleft and neuronal membranes .

Activité Biologique

Overview

(R)-4-(3,4-Dichlorophenyl)-1-tetralone, also known as sertraline ketone, is a chemical compound with significant relevance in medicinal chemistry, particularly as a precursor to the widely used antidepressant sertraline. This compound exhibits various biological activities, primarily through its interactions with the serotonin reuptake transporter (SERT), influencing serotonergic pathways and demonstrating potential therapeutic effects in mood disorders.

Molecular Structure and Properties

Chemical Formula : C₁₆H₁₂Cl₂O

Molecular Weight : 307.17 g/mol

CAS Number : 155748-61-1

The compound features a tetralone structure with a 3,4-dichlorophenyl substituent. Its synthesis involves several steps that include condensation reactions and reductions, leading to the formation of sertraline, which is clinically used for treating depression and anxiety disorders .

This compound primarily functions as a selective serotonin reuptake inhibitor (SSRI). The mechanism involves:

- Inhibition of SERT : By blocking the reuptake of serotonin at the presynaptic neuronal membrane, it increases serotonin availability in the synaptic cleft.

- Biochemical Pathways : The compound undergoes metabolic conversion to sertraline through reduction by ketoreductases, which is essential for its antidepressant activity .

Pharmacokinetics

Sertraline exhibits a linear pharmacokinetic profile with a half-life of approximately 26 hours. Its bioavailability and metabolic pathways are critical for its effectiveness in clinical applications. The compound's stability under varying conditions influences its utility in synthesis and therapeutic contexts.

Antidepressant Effects

Research has demonstrated that this compound effectively enhances serotonergic neurotransmission:

- Clinical Studies : A systematic review indicated sertraline's efficacy in treating depression related to Alzheimer's disease (AD), highlighting its role in improving mood and reducing anxiety in affected patients .

- Dosage Considerations : Higher doses of sertraline lead to more pronounced effects on serotonin levels; however, they may also result in adverse effects such as gastrointestinal disturbances .

Other Pharmacological Activities

Beyond its antidepressant properties, this compound has shown potential in other areas:

- Antineoplastic Activity : Similar compounds have been noted for their anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

- Antimicrobial Properties : Studies suggest that derivatives of tetralones exhibit antimicrobial activities, making them candidates for further exploration in infectious disease treatment .

Case Study 1: Efficacy in Alzheimer's Disease

A recent study evaluated the effectiveness of sertraline in treating depression among AD patients. It involved randomized controlled trials (RCTs) and utilized comprehensive databases for literature selection. The findings suggested significant improvements in depressive symptoms among patients treated with sertraline compared to control groups receiving alternative therapies or placebos .

Case Study 2: Synthesis and Application

Research on the synthesis of this compound has revealed efficient methods involving multi-step organic reactions. These processes not only yield high purity products but also allow for the exploration of structural analogs that may enhance biological activity or reduce side effects associated with SSRIs .

Comparative Analysis of Biological Activities

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antidepressant Activity

The primary application of (R)-4-(3,4-Dichlorophenyl)-1-tetralone is in the synthesis of sertraline, a selective serotonin reuptake inhibitor (SSRI). This compound enhances serotonergic neurotransmission by inhibiting the reuptake of serotonin at the presynaptic neuronal membrane, thus increasing serotonin availability in the synaptic cleft. Clinical studies have demonstrated its efficacy in treating major depressive disorder and anxiety disorders .

1.2 Treatment of Alzheimer's Disease

Research indicates that sertraline is effective in alleviating depressive symptoms in patients with Alzheimer's disease (AD). A systematic review highlighted significant improvements in mood and anxiety levels among AD patients treated with sertraline compared to control groups . The compound's ability to enhance serotonergic activity is crucial for managing depression associated with neurodegenerative conditions.

Pharmacological Properties

2.1 Antineoplastic Activity

Beyond its antidepressant properties, this compound has shown potential antineoplastic effects. Similar compounds have been observed to inhibit cell proliferation and induce apoptosis in cancer cells . This suggests that derivatives of this compound could be explored for their anticancer properties.

2.2 Antimicrobial Properties

Studies have indicated that tetralone derivatives exhibit antimicrobial activities, making them candidates for further exploration in treating infectious diseases . The structural characteristics of this compound may contribute to these properties.

Synthesis and Derivatives

3.1 Synthesis of Sertraline

The synthesis of sertraline involves several steps starting from this compound. The process includes reduction reactions facilitated by specific catalysts to produce the active pharmaceutical ingredient used in various antidepressant formulations .

3.2 Development of Novel Compounds

Research continues into developing novel tetralone-based compounds that can serve as monoamine reuptake inhibitors for treating various central nervous system disorders beyond depression, such as anxiety disorders and schizophrenia . These developments are critical given the limitations of current therapies and the need for alternative treatments.

Case Studies

Case Study 1: Efficacy in Alzheimer's Disease

A recent clinical trial assessed the effectiveness of sertraline in treating depression among Alzheimer’s patients. The study utilized randomized controlled trials (RCTs) and found that sertraline significantly improved depressive symptoms compared to placebo groups . This case study underscores the compound's relevance in geriatric psychiatry.

Case Study 2: Anticancer Potential

Another study investigated the antitumor effects of derivatives related to this compound. The findings indicated that these compounds could inhibit tumor growth through mechanisms involving apoptosis induction . Such results warrant further research into their potential therapeutic applications in oncology.

Data Summary Table

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Antidepressant Activity | Precursor for Sertraline | Effective in treating major depressive disorder |

| Alzheimer's Disease | Treatment for depression related to AD | Significant mood improvement observed |

| Antineoplastic Activity | Potential anticancer agent | Induces apoptosis and inhibits cell proliferation |

| Antimicrobial Properties | Candidates for infectious disease treatment | Exhibits antimicrobial activity |

Propriétés

IUPAC Name |

(4R)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMBHJNMQVKDMW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155748-61-1 | |

| Record name | Sertraline ketone, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155748611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SERTRALINE KETONE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT3QM63Z52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.